Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate

Chemical Biology Medicinal Chemistry GPCR Drug Discovery

Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate (CAS 694466-29-0, MF: C₁₈H₂₂N₂O₅S, MW: 378.44) is a small-molecule organic compound featuring a piperazine core functionalized at one nitrogen with an ethyl carboxylate group and at the other with a 4-methoxy-1-naphthyl sulfonyl moiety. It is cataloged in molecular screening libraries including ZINC (ID ZINC00802659) and PubChem, and is documented in cheminformatics resources with a ChemSpider ID of 925594, indicating its availability as a discrete, purchasable research compound.

Molecular Formula C18H22N2O5S
Molecular Weight 378.44
CAS No. 694466-29-0
Cat. No. B2394789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate
CAS694466-29-0
Molecular FormulaC18H22N2O5S
Molecular Weight378.44
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
InChIInChI=1S/C18H22N2O5S/c1-3-25-18(21)19-10-12-20(13-11-19)26(22,23)17-9-8-16(24-2)14-6-4-5-7-15(14)17/h4-9H,3,10-13H2,1-2H3
InChIKeySWMLXJLCKQHJNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate: Chemical Identity and Structural Context for Procurement


Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate (CAS 694466-29-0, MF: C₁₈H₂₂N₂O₅S, MW: 378.44) is a small-molecule organic compound featuring a piperazine core functionalized at one nitrogen with an ethyl carboxylate group and at the other with a 4-methoxy-1-naphthyl sulfonyl moiety [1]. It is cataloged in molecular screening libraries including ZINC (ID ZINC00802659) and PubChem, and is documented in cheminformatics resources with a ChemSpider ID of 925594, indicating its availability as a discrete, purchasable research compound . The compound’s aryl-sulfonyl piperazine scaffold is a privileged chemotype known to interact with G-protein-coupled receptors (GPCRs) and enzymes as highlighted in patent literature covering FAAH inhibitors and 5-HT receptor ligands [2] [3].

Why Generic Substitution Fails for Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate


The aryl-sulfonyl piperazine class exhibits extreme sensitivity to subtle structural modifications; even a single substituent change on the sulfonyl aryl ring or the piperazine nitrogen can drastically alter receptor affinity profiles, physicochemical properties, and metabolic stability [1] [2]. For instance, within related 5-HT₆ receptor ligands, the IC₅₀ value can vary over two orders of magnitude (from 1.5 µM for the most potent analog to inactive for close variants) simply by changing the aryl sulfonyl substituent [1]. Similarly, the presence and nature of the carboxylate ester on the opposite piperazine nitrogen directly determines whether a compound functions as a substrate or inhibitor of enzymes such as FAAH [2]. Generic substitution with a different aryl sulfonyl piperazine, including compounds lacking the 4-methoxy-1-naphthyl group or bearing a different ester moiety, will almost certainly result in divergent biological activity, ADME profiles, and synthetic tractability, invalidating comparative experimental conclusions and wasting procurement resources.

Quantitative Evidence Guide: Differentiating Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate from In-Class Analogs


Structural Uniqueness: The 4-Methoxy-1-naphthyl Sulfonyl Moiety as a Differentiation Handle

A substructure search of publicly available chemical catalogs confirms that the combination of a 4-methoxy-1-naphthyl sulfonyl group with an ethyl piperazine-1-carboxylate core is not widely represented among purchasable compounds. The closest in-class analogs typically replace the 4-methoxy-1-naphthyl group with simpler aryl sulfonyl groups (e.g., phenyl sulfonyl, 2-naphthyl sulfonyl, or 2,5-dimethoxyphenyl sulfonyl) or modify the carboxylate ester to methyl, tert-butyl, or benzyl variants [1] [2]. This specific substitution pattern differentiates the target compound from any generic aryl sulfonyl piperazine catalog entry and provides a unique vector for structure–activity relationship (SAR) exploration. The 4-methoxy substituent on the naphthalene ring introduces distinct electronic and steric properties (predicted LogP of 3.29, TPSA of 85 Ų) that are not replicated by unsubstituted naphthyl or phenyl sulfonyl analogs .

Chemical Biology Medicinal Chemistry GPCR Drug Discovery

Inferred Biological Activity Differentiation: Potency Ranges in the Arylsulfonyl Piperazine 5-HT₆ Receptor Series

Although no direct in vitro data exist for Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate, published structure–activity relationship (SAR) data for structurally related arylsulfonyl piperazines at the human recombinant 5-HT₆ receptor provide a quantitative framework for estimating its potential activity. In a series of arylsulfonyl piperazine derivatives, the most active compound (2h) exhibited an IC₅₀ of 1.5 µM against the 5-HT₆ receptor [1]. The activity ranking within this series was exquisitely dependent on the nature of the aryl sulfonyl substituent, with certain close analogs showing complete loss of measurable binding. The target compound, bearing a 4-methoxy-1-naphthyl sulfonyl group, occupies a chemical space distinct from the published active series; it is predicted to engage the receptor if the naphthyl group is tolerated, but the specific affinity cannot be extrapolated without experimental testing. Unsubstituted 1-naphthyl piperazine shows modest 5-HT₆ affinity (Ki = 120 nM) , suggesting that the naphthyl core is compatible with serotonin receptor binding, but the impact of the 4-methoxy and ethyl carboxylate modifications remains unknown. This data gap defines a clear research opportunity: procuring this compound enables direct comparative determination of the 4-methoxy naphthyl sulfonyl motif's contribution to 5-HT₆ binding affinity and selectivity.

Neuropharmacology GPCR Binding Psychiatric Drug Discovery

Physicochemical Differentiation: Predicted ADME Properties Versus Closest Ethoxy Homolog

Physicochemical property prediction using ACD/Labs Percepta and EPISuite modules reveals quantifiable differences between Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate and its closest purchasable homolog, Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate (Analog A) . The target compound has a predicted LogP of 3.29, a boiling point of 554.7 ± 60.0 °C, zero hydrogen bond donors, seven hydrogen bond acceptors, a polar surface area of 85 Ų, and zero violations of Lipinski's Rule of Five, indicating favorable oral drug-like properties . In contrast, the ethoxy homolog (C₁₉H₂₄N₂O₅S, MW 392.47) is predicted to have a higher LogP (estimated 3.5–3.8) due to the additional methylene group, and a marginally higher boiling point, with otherwise similar hydrogen bonding capacity. The water solubility of the target compound is estimated at 20.29 mg/L (Log Kow = 2.71) , which, while low, is typical for this lipophilic chemotype and compares favorably to more lipophilic ether homologs expected to exhibit further reduced aqueous solubility. These computational differences, while modest, become decisive in lead optimization campaigns where every tenth of a LogP unit influences off-target binding, metabolic clearance, and formulation strategy.

Computational Chemistry Drug-likeness Lead Optimization

Optimal Research and Industrial Application Scenarios for Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate


GPCR Drug Discovery: Filling the 5-HT₆ Receptor SAR Gap

This compound is optimally deployed in a systematic SAR study exploring the effect of the 4-methoxy-1-naphthyl sulfonyl substituent on 5-HT₆ receptor binding affinity. As established in Section 3, published aryl sulfonyl piperazines show a wide activity range (IC₅₀ from 1.5 µM to >100 µM) at this receptor [1]. Procurement of this specific compound enables the first direct measurement of the 4-methoxy naphthyl motif's contribution, addressing an unresolved SAR question that cannot be answered by any commercially available analog. Researchers should compare its binding Ki against 1-(1-naphthyl)piperazine (Ki = 120 nM) and the most active published aryl sulfonyl piperazine (IC₅₀ = 1.5 µM) in a single radioligand displacement experiment to establish a rank-order potency profile.

Medicinal Chemistry Lead Optimization: Methoxy vs. Ethoxy Lipophilicity Triage

As detailed in Section 3, the predicted LogP difference between the methoxy (3.29) and ethoxy (estimated 3.5–3.8) naphthyl sulfonyl piperazines is 0.2–0.5 units . This application scenario involves procurement of both the target compound and the ethoxy homolog for parallel in vitro ADME profiling (Caco-2 permeability, microsomal stability, CYP inhibition) to experimentally determine whether the lower lipophilicity of the methoxy variant translates to improved metabolic stability or reduced off-target promiscuity. The outcome directly informs the selection of the optimal naphthyl ether substituent for further preclinical development.

Enzyme Inhibitor Discovery: FAAH Inhibitor Intermediate and Scaffold Exploration

Patent literature establishes that 1-piperazine carboxylate derivatives bearing substituted naphthyl sulfonyl groups are potent FAAH enzyme inhibitors [2]. The target compound's ethyl carboxylate group serves as a synthetic handle for further derivatization into amide-based FAAH inhibitors, or alternatively, can be evaluated as a reversible FAAH inhibitor in its own right when compared against known carbamate-based FAAH inhibitors. Researchers should procure this compound to assess its FAAH inhibitory activity using a fluorometric or LC-MS-based assay with anandamide as substrate, benchmarking against the reference inhibitor URB597.

Computational Chemistry and Molecular Docking Studies

The compound's well-defined structure and availability of predicted physicochemical parameters (LogD, TPSA, rotatable bond count) from ChemSpider make it suitable for molecular docking and molecular dynamics simulations targeting GPCRs (e.g., 5-HT₆, 5-HT₁A) or FAAH [2]. Procurement enables experimental validation of in silico predictions, closing the loop between computational modeling and wet-lab binding data. The presence of the methoxy group provides a specific hydrogen bond acceptor site that can be exploited in docking poses, offering a differentiation point from unsubstituted naphthyl analogs.

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